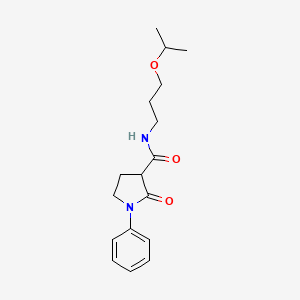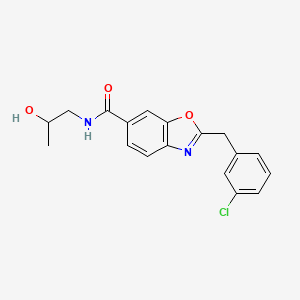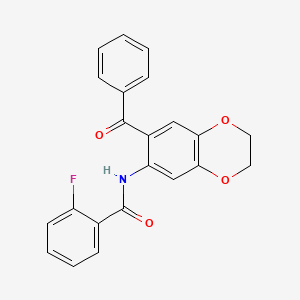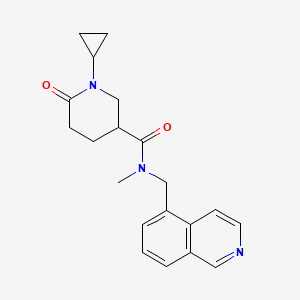
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate, also known as BMN-673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair mechanisms. Inhibition of PARP has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
作用機序
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate inhibits PARP by binding to its catalytic domain, preventing the enzyme from repairing single-strand DNA breaks. This leads to the accumulation of DNA damage, which ultimately results in apoptosis of cancer cells. N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has been shown to be more potent and selective than other PARP inhibitors, such as olaparib and veliparib.
Biochemical and Physiological Effects:
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has been shown to induce DNA damage and apoptosis in cancer cells, while sparing normal cells. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has a favorable pharmacokinetic profile and can be administered orally.
実験室実験の利点と制限
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has several advantages for lab experiments. It is a potent and selective PARP inhibitor, which makes it useful for investigating the role of PARP in DNA repair mechanisms. N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has also been shown to enhance the efficacy of chemotherapy and radiation therapy, making it useful for investigating combination therapies. However, N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has limitations in terms of its cost and availability, which may limit its use in some lab experiments.
将来の方向性
There are several future directions for research on N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate. One area of interest is investigating the use of N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate in combination with other targeted therapies, such as immune checkpoint inhibitors. Another area of interest is investigating the use of N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate in combination with different chemotherapy and radiation therapy regimens. Additionally, there is interest in developing more potent and selective PARP inhibitors based on the structure of N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate.
合成法
The synthesis of N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate involves the reaction of 2-methyl-4-quinolinecarboxylic acid with tert-butylamine to form N~1~-(2-methyl-4-quinolinyl)glycinamide. This intermediate is then reacted with oxalyl chloride to form N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate, which is then converted to N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate by treating it with tert-butylamine.
科学的研究の応用
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has been extensively studied for its potential in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer types, including breast, ovarian, and lung cancer. N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has also been investigated for its potential in combination with other targeted therapies, such as PARP inhibitors and immune checkpoint inhibitors.
特性
IUPAC Name |
2-(tert-butylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O.C2H2O4/c1-11-9-14(12-7-5-6-8-13(12)18-11)19-15(20)10-17-16(2,3)4;3-1(4)2(5)6/h5-9,17H,10H2,1-4H3,(H,18,19,20);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNVVCUPWOCQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)CNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B6032703.png)
![1-[2-(4-methoxyphenyl)ethyl]-4-{[4-(1H-pyrazol-1-yl)benzyl]amino}-2-pyrrolidinone](/img/structure/B6032710.png)

![6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6032730.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(1-methyl-2-piperidinyl)methyl]benzamide](/img/structure/B6032738.png)
![3-benzyl-N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(3,4-dichlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6032743.png)
![4-{[2-(hydroxyimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B6032754.png)
![2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile](/img/structure/B6032767.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6032786.png)
![N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6032794.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-pentenoyl)prolinamide](/img/structure/B6032795.png)
